2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide

Description

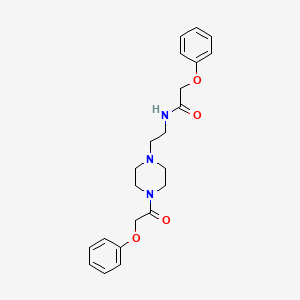

2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide is a synthetic amide derivative featuring a piperazine core substituted with a phenoxyacetyl group and an ethyl-linked ethanamide moiety. Piperazine derivatives are widely studied for their CNS activity, antimicrobial properties, and enzyme inhibition capabilities .

Properties

IUPAC Name |

2-phenoxy-N-[2-[4-(2-phenoxyacetyl)piperazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c26-21(17-28-19-7-3-1-4-8-19)23-11-12-24-13-15-25(16-14-24)22(27)18-29-20-9-5-2-6-10-20/h1-10H,11-18H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLXALYBPRBGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide typically involves multiple steps, starting with the preparation of phenoxyacetic acid derivatives. The key steps include:

Formation of Phenoxyacetic Acid Derivative: This involves the reaction of phenol with chloroacetic acid under basic conditions to form phenoxyacetic acid.

Acylation of Piperazine: The phenoxyacetic acid derivative is then reacted with piperazine to form the intermediate compound.

Final Coupling: The intermediate is further reacted with ethylamine derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the phenoxy and piperazine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves modulation of neurotransmitter systems or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Insights

Key Observations :

- Piperazine Core : The presence of a piperazine ring (as in the target compound and ) enhances solubility and enables interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .

- Phenoxy Substituents: Electron-withdrawing groups (e.g., nitro in ) may enhance receptor binding affinity, while bulky triterpenoid backbones (e.g., 15a–f) improve metabolic stability .

- Ethanamide Linker : The ethanamide moiety facilitates hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase in 15a ) .

Challenges and Opportunities

- Synthetic Complexity : Piperazine derivatives often require multi-step synthesis, with yields varying based on substituent reactivity (e.g., 65–89% for triterpenic amides vs. lower yields for nitro-substituted analogs) .

- Analog studies (e.g., acetylcholinesterase inhibitors in ) highlight the need for target-specific assays .

Biological Activity

2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a phenoxy group, a piperazine moiety, and an acetylated structure, which are critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. Specifically, the phenoxy group is known to enhance binding affinity to certain receptors, such as histamine H3 receptors (H3R) and peroxisome proliferator-activated receptors (PPARs) .

Histamine H3 Receptor Antagonism

A study highlighted that derivatives of phenoxy compounds exhibit significant antagonistic activity against H3 receptors. The ether oxygen in the phenoxy moiety facilitates hydrogen bonding with receptor sites, enhancing the compound's biological efficacy .

Dual Modulation of ACC and PPARs

Another line of investigation revealed that similar compounds can serve as dual modulators of Acetyl-CoA carboxylases (ACCs) and PPARs. This dual activity is particularly relevant for metabolic disorders such as obesity and type 2 diabetes .

Efficacy in In Vitro Studies

In vitro studies have demonstrated that 2-Phenoxy-N-(2-(4-(2-phenoxyacetyl)piperazinyl)ethyl)ethanamide exhibits notable activity against specific cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.7 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast Cancer) | 12.4 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.1 | Cell cycle arrest at G1 phase |

Case Study 1: Anticonvulsant Activity

In a study focused on anticonvulsant properties, derivatives containing the phenoxy group demonstrated significant efficacy in reducing seizure frequency in mouse models. The compound was tested in maximal electroshock-induced seizure (MES) models, showing promising results compared to standard treatments .

Case Study 2: Metabolic Disorders

Another investigation assessed the compound's effect on lipid metabolism. It was found to effectively lower triglyceride levels in diabetic rats when administered over a four-week period. This suggests potential use in managing metabolic syndromes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.